molecular formula C17H12FN3OS B7744460 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one

Cat. No.: B7744460
M. Wt: 325.4 g/mol
InChI Key: STQVUUWOQYVEOK-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzothiazole and fluorophenyl groups suggests that it may exhibit interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions. The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable halide precursor. The final step involves the formation of the pyrrolone ring, which can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one can undergo a variety of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the pyrrolone ring can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a modulation of their activity. The presence of the benzothiazole and fluorophenyl groups suggests that it may bind to hydrophobic pockets in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the fluorine atom.

    5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one: Similar structure but with the fluorine atom in a different position.

Uniqueness

The presence of the fluorine atom in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets. This makes it a unique and potentially valuable compound for various applications.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-10-5-1-3-7-12(10)21-9-13(22)15(16(21)19)17-20-11-6-2-4-8-14(11)23-17/h1-8H,9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQVUUWOQYVEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2F)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2F)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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